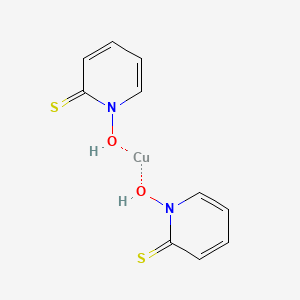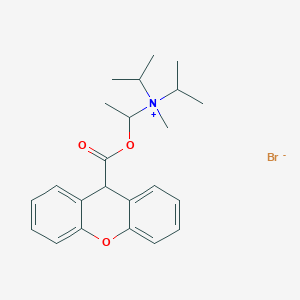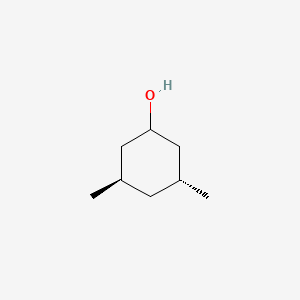
CopperPyrithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper pyrithione can be synthesized through the reaction of pyrithione with copper salts. One common method involves the reaction of sodium pyrithione with copper sulfate in an aqueous medium, resulting in the formation of copper pyrithione precipitate .
Industrial Production Methods: Industrial production of copper pyrithione typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as filtration, washing, and drying to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions: Copper pyrithione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic properties in oxidation reactions.
Common Reagents and Conditions:
Reduction and Substitution: These reactions often involve common reagents such as hydrogen donors and nucleophiles, respectively.
Major Products: The major products formed from these reactions include aldehydes, ketones, and other oxidized derivatives of the starting materials .
Applications De Recherche Scientifique
Copper pyrithione has a wide range of applications in scientific research:
Mécanisme D'action
Copper pyrithione exerts its effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. It disrupts cellular ion gradients and inhibits membrane-associated proton pumps, resulting in the inhibition of nutrient transport and eventual cell death . This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Comparaison Avec Des Composés Similaires
Zinc Pyrithione: Similar to copper pyrithione, zinc pyrithione is also used as an antimicrobial agent.
Uniqueness: Copper pyrithione’s unique combination of high antimicrobial activity and lower environmental impact compared to traditional antifouling agents makes it a preferred choice in various applications .
Propriétés
IUPAC Name |
copper;1-hydroxypyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154592-20-8 |
Source


|
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







